molecular formula C17H17N3O5S B4662019 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide CAS No. 606922-91-2

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B4662019
CAS No.: 606922-91-2
M. Wt: 375.4 g/mol
InChI Key: BNUPBCXRWVQOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.08889182 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-17(2)7-10-14(12(21)8-17)26-16(18-10)19-15(22)9-4-5-13(25-3)11(6-9)20(23)24/h4-6H,7-8H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUPBCXRWVQOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366897
Record name ST50618699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606922-91-2
Record name ST50618699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C20H23N3O3S
  • Molecular Weight : 385.48 g/mol
  • CAS Number : 946386-56-7

Synthesis and Structural Characteristics

The compound can be synthesized through various organic reactions involving benzothiazole derivatives. Its structure features a benzothiazole core linked to a nitrobenzamide moiety, which is crucial for its biological activity. The presence of the dimethyl and methoxy groups enhances its pharmacological properties.

Antimicrobial and Antitubercular Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, modifications in the benzothiazole structure have shown promising in vitro activity against Mycobacterium tuberculosis. The compound's structure allows for effective interaction with bacterial enzymes, making it a candidate for further development as an anti-tubercular agent .

The proposed mechanism of action involves inhibition of the DprE1 enzyme, which is critical for the cell wall synthesis of Mycobacterium tuberculosis. Docking studies suggest that this compound displays a strong binding affinity to the active site of DprE1, indicating its potential as a lead compound for tuberculosis treatment .

Case Studies and Research Findings

  • In Vitro Studies :
    • Activity Against M. tuberculosis : Compounds similar to N-(5,5-dimethyl-7-oxo...) have been tested for Minimum Inhibitory Concentration (MIC) values against various strains of M. tuberculosis. Results indicated that certain derivatives exhibited MIC values comparable to standard treatments like isoniazid .
    • Selectivity and Bioavailability : The pharmacokinetics studies revealed that some derivatives had greater than 52% bioavailability when administered orally .
  • Safety Profile :
    • Preliminary toxicity assessments indicate that these compounds have a favorable safety profile in vitro, with minimal cytotoxic effects observed in mammalian cell lines .

Data Tables

Property Value
Molecular FormulaC20H23N3O3S
Molecular Weight385.48 g/mol
CAS Number946386-56-7
Antimicrobial Activity (MIC)Comparable to Isoniazid
Oral Bioavailability>52%

Q & A

Basic: What are the key synthetic routes for preparing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide?

Methodological Answer:
The synthesis typically involves coupling the benzothiazole core with substituted benzamide derivatives. A common approach is:

Core Preparation : Synthesize the 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole moiety via cyclization of cyclohexane-1,3-dione derivatives with thiourea under acidic conditions .

Benzamide Coupling : React the benzothiazole-2-amine intermediate with 4-methoxy-3-nitrobenzoyl chloride in anhydrous pyridine or DMF, ensuring stoichiometric control to avoid side reactions (e.g., over-acylation) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) to isolate the product.

Basic: How is the compound characterized structurally?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, nitro group via deshielded aromatic protons) .
    • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve the bicyclic benzothiazole system and amide conformation using SHELX programs (e.g., SHELXL for refinement). Note the envelope conformation of the tetrahydro ring .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Computational Aiding : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
  • Crystallographic Backup : Use X-ray data to confirm bond lengths/angles, especially for sterically hindered regions (e.g., the nitro group’s orientation) .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Use DMF for solubility but switch to THF or dichloromethane to reduce side reactions.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature Control : Maintain reflux at 80–90°C for cyclization steps to balance reaction rate and decomposition .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the benzothiazole core .

Basic: How is the crystal structure analyzed to confirm molecular conformation?

Methodological Answer:

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation) to measure reflections.
  • Refinement : Apply SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for heavy atoms (e.g., sulfur in benzothiazole) .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯O or C–H⋯O) that stabilize the lattice .

Advanced: How can computational modeling predict the compound’s reactivity or bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution (e.g., nitro group’s electron-withdrawing effect) .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Focus on the amide and nitro groups’ roles in hydrogen bonding .
  • MD Simulations : Assess stability in aqueous environments (e.g., solubility trends) with GROMACS .

Advanced: What contradictions exist in reported bioactivity data, and how are they resolved?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, IC₅₀ discrepancies may arise from MTT vs. ATP-based viability assays .
  • Metabolite Interference : Test stability in cell culture media (e.g., hydrolysis of the amide bond) via LC-MS .
  • Target Validation : Use CRISPR knockout models to confirm specificity for proposed targets (e.g., PFOR enzyme inhibition) .

Advanced: How is structure-activity relationship (SAR) studied for derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy/nitro groups. For example, replace nitro with cyano to assess electron effects .
  • Biological Testing : Screen derivatives against target enzymes (e.g., kinase inhibition assays) and correlate activity with Hammett σ values .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Basic: What methods determine the compound’s physical properties (e.g., solubility, melting point)?

Methodological Answer:

  • Melting Point : Use a capillary tube apparatus (observed range: 210–215°C) .
  • Solubility : Test in DMSO (high), water (low), and ethanol (moderate) via gravimetric analysis .
  • Hygroscopicity : Store under desiccation; monitor mass changes in humidity-controlled environments .

Advanced: How is stability under varying pH/temperature conditions assessed?

Methodological Answer:

  • Forced Degradation : Expose to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via HPLC-MS .
  • Thermogravimetric Analysis (TGA) : Measure weight loss at 10°C/min to identify decomposition thresholds .
  • Light Sensitivity : Use UV-Vis spectroscopy to track absorbance changes under ICH Q1B light conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.